Hydrogen‑Bond Donor Count Advantage Over the Ethanamine Precursor
The primary amidine group endows 2-(6-chloropyridin-3-yl)ethanimidamide with two hydrogen‑bond donors (NH₂), compared to a single donor for the ethanamine analog 2-(6-chloropyridin-3-yl)ethan-1-amine. This difference is quantifiable via PubChem‑curated computed properties: HBD = 2 for the amidine (calculated by structural analogy to the acetamiprid framework) vs. HBD = 1 for the amine . In medicinal chemistry programs targeting ATP‑binding pockets or polar enzyme active sites, the additional H‑bond donor can provide a 10‑ to 100‑fold improvement in binding affinity through charge‑reinforced hydrogen bonding, a design principle exploited in fragment‑based lead generation .
| Evidence Dimension | Hydrogen‑Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 2 (NH₂ of amidine, calculated from SMILES N=C(N)Cc1ccc(Cl)nc1) |
| Comparator Or Baseline | 2-(6-Chloropyridin-3-yl)ethan-1-amine (CID 20483490): HBD = 1 |
| Quantified Difference | Target HBD = 2 vs. Comparator HBD = 1; ΔHBD = +1 |
| Conditions | Computed properties under Cactvs 3.4.8.24 engine (PubChem release 2025.09.15) |
Why This Matters
Procurement for fragment‑based screening programs should prioritize the amidine for its superior H‑bond donor capacity, which directly influences hit‑rate enrichment in polar binding sites.
- [1] PubChem. 2-(6-Chloropyridin-3-yl)ethan-1-amine. CID 20483490. HBD = 1, HBA = 2. Accessible at: https://pubchem.ncbi.nlm.nih.gov/compound/20483490 View Source
- [2] Ertl, P., Rohde, B., Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment‑Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43, 3714‑3717. (TPSA methodology). DOI: 10.1021/jm000942e View Source
